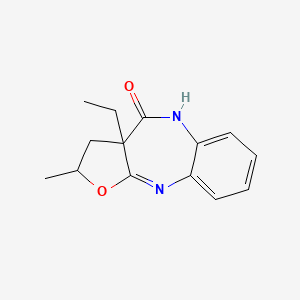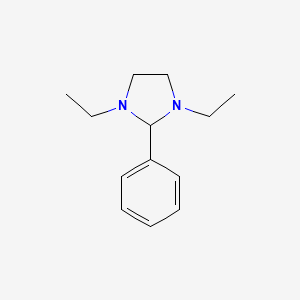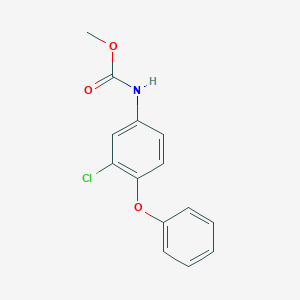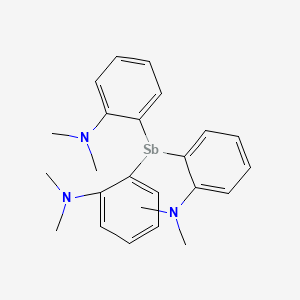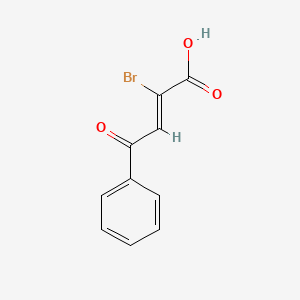
(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are a class of organic compounds containing multiple aromatic rings. This specific compound is a metabolite of dibenzo(a,i)pyrene, which is known for its carcinogenic properties. PAHs, including dibenzo(a,i)pyrene, are often formed during the incomplete combustion of organic materials such as wood, coal, and oil .
Vorbereitungsmethoden
The synthesis of (+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene typically involves the oxidation of dibenzo(a,i)pyrene. This can be achieved through various synthetic routes, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Industrial production methods often involve the extraction and purification of this compound from complex mixtures using chromatographic techniques .
Analyse Chemischer Reaktionen
(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens and nitrating agents. Major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and transformation of PAHs.
Biology: Researchers investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its mutagenic and carcinogenic effects.
Medicine: Studies focus on its role in cancer development and potential therapeutic interventions.
Industry: It is used in environmental monitoring to assess the presence and impact of PAHs in various ecosystems
Wirkmechanismus
The mechanism of action of (+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound induces phase I metabolic enzymes such as cytochrome P450 (CYP) monooxygenases (e.g., CYP1A1/2 and 1B1) and phase II enzymes like glutathione S-transferases and epoxide hydrolases. These enzymes facilitate the conversion of the compound to diol-epoxides, radical cations, and o-quinones, which are the active carcinogens .
Vergleich Mit ähnlichen Verbindungen
(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene is unique due to its specific structure and reactivity. Similar compounds include:
- Dibenzo(a,l)pyrene
- Dibenzo(a,h)pyrene
- Benzo(a)pyrene
- Chrysene
- Benzo(b)fluoranthene
These compounds share similar properties as PAHs but differ in their specific arrangements of aromatic rings and functional groups. The uniqueness of this compound lies in its specific epoxide and dihydroxy functional groups, which influence its reactivity and biological effects .
Eigenschaften
CAS-Nummer |
78919-12-7 |
|---|---|
Molekularformel |
C24H16O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(3S,5R,6R,7S)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.015,20.021,25]pentacosa-1(24),2(8),9,11,13,15,17,19,21(25),22-decaene-6,7-diol |
InChI |
InChI=1S/C24H16O3/c25-21-17-10-13-6-5-12-9-11-3-1-2-4-14(11)15-7-8-16(19(13)18(12)15)20(17)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23-,24+/m0/s1 |
InChI-Schlüssel |
UBKAFKKDQRRBNO-UARRHKHWSA-N |
Isomerische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C([C@H]7[C@H](O7)[C@@H]([C@H]6O)O)C(=C54)C=C3 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C7C(O7)C(C6O)O)C(=C54)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

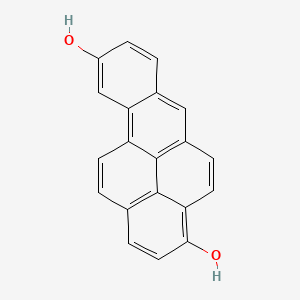
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
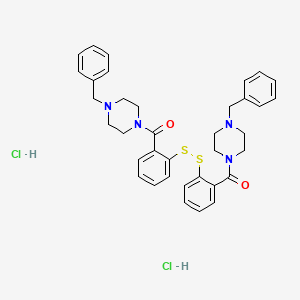
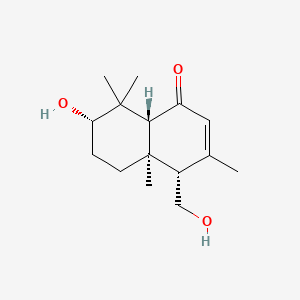
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
